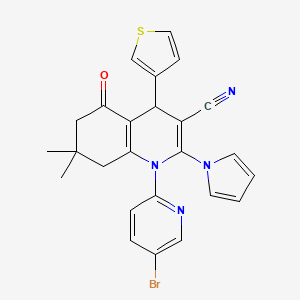![molecular formula C23H19FN4O4S2 B11064329 N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide](/img/structure/B11064329.png)
N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[107003,1004,8013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl derivative, followed by the introduction of the trioxo and dithia groups through specific reagents and catalysts. The final step involves the formation of the triazapentacyclo structure under controlled conditions, such as temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and advanced purification techniques, such as chromatography and crystallization, are essential for obtaining the desired product.
化学反应分析
Types of Reactions
N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
科学研究应用
Chemistry
In chemistry, N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other high-value products.
作用机制
The mechanism of action of N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide include other fluorophenyl derivatives, trioxo compounds, and triazapentacyclo structures.
Uniqueness
What sets this compound apart is its combination of multiple functional groups and complex ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C23H19FN4O4S2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide |
InChI |
InChI=1S/C23H19FN4O4S2/c1-12-6-7-16-13(8-12)20-21(27(16)9-19(29)25-15-5-3-2-4-14(15)24)22(30)28-17-10-34(31,32)11-18(17)33-23(28)26-20/h2-8,17-18H,9-11H2,1H3,(H,25,29) |
InChI 键 |
YCYVQEBORNDQSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)C5CS(=O)(=O)CC5S4)CC(=O)NC6=CC=CC=C6F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064246.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11064275.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11064279.png)

![4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11064285.png)
![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)

![Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-](/img/structure/B11064303.png)

![7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064308.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide](/img/structure/B11064310.png)
![3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11064314.png)
